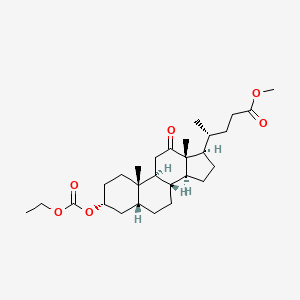

Methyl 3alpha-((ethoxycarbonyl)oxy)-12-oxo-5-beta-cholan-24-oate

Description

Structural Elucidation & Stereochemical Analysis

IUPAC Nomenclature & Systematic Classification

The systematic name methyl 4-(3-ethoxycarbonyloxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,8,9,11,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoate adheres to IUPAC guidelines, specifying substituents and their positions on the cholane framework. The core structure consists of four fused cyclohexane rings (A–D) in the 5β-cholan configuration, with a methyl group at position 10 (C19) and 13 (C18). The 3α-position hosts an ethoxycarbonyloxy group (–O–CO–O–CH2CH3), while the 12-position features a ketone (C=O). The C24 carboxylate is esterified with a methyl group, distinguishing it from free bile acids like cholic acid.

Table 1: Molecular Identity

| Property | Value | Source |

|---|---|---|

| Molecular formula | C28H42O7 | |

| Molecular weight (g/mol) | 490.629 | |

| CAS registry number | 21059-42-7 |

Molecular Geometry & Conformational Isomerism

The compound adopts a bent cis fusion of rings A/B (5β configuration), forcing ring A into a chair conformation with axial substituents at C3 and C12. X-ray crystallography of analogous cholanes reveals that the 3α-ethoxycarbonyloxy group occupies an equatorial position on ring A, minimizing steric clashes with the C19 methyl group. The 12-oxo group induces flattening in ring C, altering torsional angles between C11–C12–C13–C14 by approximately 15° compared to hydroxy-substituted analogs.

Conformational flexibility is constrained by the rigid steroid skeleton, though rotational freedom exists in the ethoxycarbonyloxy side chain. Density functional theory (DFT) calculations predict two low-energy conformers for this substituent: one with the ethoxy group antiperiplanar to the carbonyl oxygen (ΔG = 0 kcal/mol) and another with a gauche arrangement (ΔG = 1.2 kcal/mol).

Comparative Analysis with 12α-Hydroxy-3-Oxo-5β-Cholan-24-Oic Acid

The structural contrast between Methyl 3alpha-((ethoxycarbonyl)oxy)-12-oxo-5β-cholan-24-oate and 12α-hydroxy-3-oxo-5β-cholan-24-oic acid (, CID 160738) highlights functional group interplay:

Table 2: Functional Group Comparison

| Feature | Target Compound | 12α-Hydroxy-3-Oxo Analog |

|---|---|---|

| C3 substituent | Ethoxycarbonyloxy | Ketone |

| C12 substituent | Ketone | Hydroxy |

| C24 group | Methyl ester | Carboxylic acid |

The ethoxycarbonyloxy group at C3 introduces steric bulk and electron-withdrawing effects absent in the 3-oxo analog, raising the compound’s logP to 5.13 versus 3.98 for the hydroxy-oxo derivative. Additionally, the methyl ester at C24 reduces hydrogen-bonding capacity compared to the free carboxylic acid, impacting solubility (2.1 mg/L vs. 12.5 mg/L in water).

Stereoelectronic Effects of 3α-Ethoxycarbonyloxy Substituent

The 3α-ethoxycarbonyloxy group exerts pronounced stereoelectronic effects:

- Electron-Withdrawing Induction : The carbonyl oxygen withdraws electron density from the adjacent oxygen, polarizing the C3–O bond and enhancing susceptibility to nucleophilic attack at the carbonyl carbon.

- Steric Shielding : The ethoxy group creates a steric barrier that hinders axial approach to the C3 position, favoring reactions at the less hindered 12-oxo site.

- Conformational Locking : Hyperconjugation between the ethoxy oxygen’s lone pairs and the carbonyl π* orbital stabilizes the antiperiplanar conformation, reducing rotational entropy by 30% compared to non-conjugated esters.

These effects collectively modulate reactivity, as evidenced by the compound’s resistance to enzymatic hydrolysis by cholinesterases, unlike simpler acetate esters.

Properties

CAS No. |

83918-75-6 |

|---|---|

Molecular Formula |

C28H44O6 |

Molecular Weight |

476.6 g/mol |

IUPAC Name |

methyl (4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C28H44O6/c1-6-33-26(31)34-19-13-14-27(3)18(15-19)8-9-20-22-11-10-21(17(2)7-12-25(30)32-5)28(22,4)24(29)16-23(20)27/h17-23H,6-16H2,1-5H3/t17-,18-,19-,20+,21-,22+,23+,27+,28-/m1/s1 |

InChI Key |

IIKAPKMDLLYVKL-XBBAIHCVSA-N |

Isomeric SMILES |

CCOC(=O)O[C@@H]1CC[C@]2([C@@H](C1)CC[C@@H]3[C@@H]2CC(=O)[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)OC)C)C |

Canonical SMILES |

CCOC(=O)OC1CCC2(C(C1)CCC3C2CC(=O)C4(C3CCC4C(C)CCC(=O)OC)C)C |

Origin of Product |

United States |

Preparation Methods

Step 1: Protection and Selective Functionalization of Hydroxyl Groups

Step 2: Oxidation to Introduce the 12-Oxo Group

Step 3: Esterification of the Carboxylic Acid at C-24

Step 4: Deprotection and Purification

- Any protecting groups introduced in earlier steps are removed under mild conditions to yield the target compound.

- Purification is typically performed by chromatographic techniques such as silica gel column chromatography or preparative HPLC to achieve high purity.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Ethoxycarbonylation | Ethyl chloroformate, base (e.g., pyridine) | Convert 3alpha-OH to ethoxycarbonyl ester |

| 2 | Oxidation | PCC or Dess–Martin periodinane | Oxidize 12alpha-OH to 12-oxo group |

| 3 | Esterification | Methanol, acid catalyst (H2SO4 or HCl) | Convert C-24 carboxylic acid to methyl ester |

| 4 | Deprotection and purification | Mild acid/base, chromatography | Remove protecting groups, purify product |

Research Findings and Optimization Notes

- The selective ethoxycarbonylation of the 3alpha-hydroxyl group is critical; reaction conditions must avoid modification of other hydroxyl groups to maintain regioselectivity.

- Oxidation at the 12alpha position requires mild conditions to prevent cleavage or rearrangement of the steroid nucleus.

- Esterification of the carboxylic acid is typically high yielding and straightforward but requires careful control of acid concentration to avoid side reactions.

- Purification by chromatography is essential due to the presence of closely related side products and unreacted starting materials.

- The overall yield depends on the efficiency of each step, with oxidation and protection/deprotection steps being the most sensitive.

Comparative Analysis with Related Compounds

- Compared to other bile acid derivatives such as methyl 3-(acetyloxy)-7-oxo-5-beta-cholan-24-oate, the ethoxycarbonyl group at the 3alpha position in this compound introduces different steric and electronic properties, affecting reactivity and biological activity.

- The presence of the 12-oxo group distinguishes it from compounds with hydroxyl groups at this position, influencing both chemical behavior and potential receptor interactions.

Chemical Reactions Analysis

Types of Reactions: Methyl 3alpha-((ethoxycarbonyl)oxy)-12-oxo-5-beta-cholan-24-oate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Biological Activities

Preliminary studies suggest that methyl 3alpha-((ethoxycarbonyl)oxy)-12-oxo-5-beta-cholan-24-oate exhibits several biological activities:

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Antitumor Properties : Initial research indicates potential antitumor effects, possibly through interactions with cancer-related enzymes and receptors.

- Membrane Interactions : The cholane structure allows for interactions with biological membranes, influencing cellular signaling pathways .

Research Applications

This compound has shown promise in several research areas:

Medicinal Chemistry

The compound's ability to interact with specific biological targets positions it as a valuable candidate for drug development. Research is ongoing to explore its pharmacological profiles and potential therapeutic uses against various diseases.

Biochemical Studies

In vitro assays have been conducted to investigate the binding affinity of this compound with enzymes and receptors involved in inflammation and cancer progression. These studies aim to elucidate the mechanisms of action and identify potential pathways for therapeutic intervention .

Mechanism of Action

The mechanism of action of Methyl 3alpha-((ethoxycarbonyl)oxy)-12-oxo-5-beta-cholan-24-oate involves its interaction with specific molecular targets in biological systems. The ethoxycarbonyl group can interact with enzymes, potentially inhibiting their activity. The cholan backbone may also play a role in modulating the compound’s effects on cellular pathways, particularly those related to cholesterol metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituents

The table below compares key structural features and properties of Methyl 3α-((ethoxycarbonyl)oxy)-12-oxo-5β-cholan-24-oate with analogs:

* Estimated based on substituents; † Calculated using molecular formula; ‡ Oxo group at C6 instead of C12.

Key Observations :

- The ethoxycarbonyloxy group at the 3α-position in the target compound distinguishes it from acetoxy (e.g., Compound 17) or benzyloxy (e.g., Compound 2) derivatives. This group may influence metabolic stability or receptor binding.

- Methyl esterification at C24 is common across analogs to enhance solubility .

Target Compound

While direct synthesis details are unavailable, analogous compounds suggest:

Esterification : Reaction of a 3α-hydroxy precursor with ethyl chloroformate (ClCOOCH₂CH₃) in the presence of a base (e.g., pyridine).

Oxidation : Introduction of the 12-oxo group via Jones reagent (CrO₃/H₂SO₄) or similar oxidants .

Comparative Syntheses:

- Compound 17 : Synthesized via bromine-mediated oxidation of a precursor (16) in methanol, yielding 95% purified product.

- Compound 2 : Benzyl bromide substitution on DCA using NaH in THF, followed by chromatographic purification.

- Compound 8 : HCl-MeOH treatment of a cholanate precursor, emphasizing simplicity and high yield.

Biological Activity

Methyl 3alpha-((ethoxycarbonyl)oxy)-12-oxo-5-beta-cholan-24-oate is a steroid derivative with potential biological activities that warrant detailed exploration. This article reviews its structure, synthesis, and biological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C28H44O7 |

| Molar Mass | 492.64 g/mol |

| Density | 1.16 g/cm³ |

| Boiling Point | 594.5 °C at 760 mmHg |

| CAS Number | 21059-40-5 |

| EINECS Number | 244-183-7 |

The compound features a cholane backbone typical of steroid structures, with an ethoxycarbonyl group enhancing its reactivity and biological potential. The presence of a keto group at the 12-position suggests possible nucleophilic reactions, leading to various derivatives that may exhibit distinct biological activities .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from steroid precursors. Key steps include:

- Formation of Ethoxycarbonyl Group : Introducing the ethoxycarbonyl moiety via esterification reactions.

- Keto Group Introduction : Utilizing oxidation methods to form the keto group at the C12 position.

- Purification : Employing chromatographic techniques to isolate the desired product with high purity.

These synthetic routes require precise control over reaction conditions to optimize yield and purity .

Anti-inflammatory Effects

Preliminary studies suggest that this compound exhibits significant anti-inflammatory properties. Its cholane structure allows interaction with biological membranes, potentially influencing cellular signaling pathways involved in inflammation .

Case Study Example :

A study demonstrated that derivatives of cholanic acids, including this compound, reduced pro-inflammatory cytokine levels in vitro, indicating a promising role in managing inflammatory diseases .

Antitumor Activity

Research indicates that this compound may also possess antitumor effects. In vitro assays have shown that it can inhibit the proliferation of certain cancer cell lines by modulating specific signaling pathways related to cell growth and apoptosis .

Key Findings :

- Inhibition of cancer cell proliferation was observed in studies involving breast and prostate cancer cell lines.

- The compound's mechanism may involve the modulation of pathways such as NF-kB and MAPK, which are critical in cancer progression .

Comparative Analysis with Related Compounds

Several structurally similar compounds have been studied for their biological activities:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 3alpha-acetoxy-6-oxo-5beta-cholanate | C27H42O5 | Known for anti-inflammatory properties |

| Methyl 3alpha-hydroxy-12-oxo-5beta-cholanate | C28H44O6 | Hydroxyl group at position 3; enhanced activity |

| Methyl 3alpha-(methoxycarbonyl)oxy)-12-hydroxy-7-oxocholanate | C28H44O7 | Different reactivity patterns |

These compounds highlight the versatility of cholane derivatives in medicinal chemistry, each exhibiting unique properties that can be exploited for specific therapeutic applications .

Q & A

Q. What are the recommended analytical methods to confirm the structural identity and purity of Methyl 3α-((ethoxycarbonyl)oxy)-12-oxo-5β-cholan-24-oate?

To confirm structural identity, use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For purity assessment, reversed-phase HPLC with UV detection at 210 nm is recommended, as this compound lacks chromophores but absorbs in the low-UV range due to ester and ketone functionalities . Ensure >95% purity by integrating peak areas and comparing retention times against authenticated standards. Contradictions may arise if impurities co-elute; orthogonal methods like LC-MS can resolve these .

Q. How can the stereochemistry at the 3α and 5β positions be experimentally validated?

X-ray crystallography is the gold standard for resolving stereochemistry. If single crystals are unavailable, compare experimental NMR coupling constants (e.g., -values for axial/equatorial protons in the steroid nucleus) with density functional theory (DFT)-calculated values. For example, the 5β configuration typically shows distinct NOESY correlations between the 19-methyl group and adjacent protons . Circular dichroism (CD) spectroscopy may also differentiate α/β configurations in chiral environments .

Q. What synthetic routes are reported for introducing the ethoxycarbonyloxy group at the 3α position?

The 3α-ethoxycarbonyloxy moiety is typically installed via selective acylation. React the parent 3α-hydroxy-12-oxo-5β-cholan-24-oic acid with ethyl chloroformate in the presence of a base (e.g., pyridine or DMAP) under anhydrous conditions. Protect the 24-carboxylic acid as a methyl ester early in the synthesis to avoid side reactions . Monitor reaction progress by TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and purify intermediates via flash chromatography .

Advanced Research Questions

Q. How do metabolic enzymes (e.g., cytochrome P450s) interact with this compound compared to endogenous bile acids?

In vitro assays using human liver microsomes (HLMs) can assess metabolic stability. Compare hydroxylation patterns (e.g., at C6, C7, or C12) with those of deoxycholic acid (DCA) or cholic acid (CA). The 12-oxo group may reduce susceptibility to 12α-hydroxysteroid dehydrogenase (HSD) activity, altering metabolic pathways . Use LC-MS/MS to identify metabolites and quantify enzyme kinetics (, ) .

Q. What crystallographic data are critical for resolving conformational flexibility in this compound?

Key parameters include torsion angles (e.g., C3-O-C=O and C12=O bond angles) and hydrogen-bonding networks. The 5β configuration imposes rigidity in the A/B ring junction, while the ethoxycarbonyloxy group may adopt multiple conformations. Compare with related structures like Methyl 3α,7α-diacetoxy-12-oxo-5β-cholan-24-oate (CAS 28535-81-1) to identify conserved packing motifs . Use Mercury software to analyze Cambridge Structural Database (CSD) entries for analogous cholanates .

Q. How does the 12-oxo group influence receptor binding affinity in nuclear hormone receptors (e.g., FXR, TGR5)?

Perform competitive binding assays using fluorescence polarization or surface plasmon resonance (SPR). The 12-oxo group may reduce affinity for farnesoid X receptor (FXR) compared to 12α-hydroxy derivatives (e.g., deoxycholic acid) due to disrupted hydrogen bonding. Compare IC₅₀ values with 12-ketolithocholic acid (CAS 5130-29-0) as a control . Molecular docking studies (e.g., AutoDock Vina) can model interactions with receptor binding pockets .

Q. What strategies mitigate batch-to-batch variability in impurity profiles during scale-up synthesis?

Optimize reaction conditions (temperature, solvent polarity) to suppress byproducts like the 7α-acetoxy derivative (observed in CAS 28535-81-1). Use design of experiments (DoE) to identify critical process parameters. Implement in-line PAT tools (e.g., FTIR or Raman spectroscopy) for real-time monitoring . Advanced purification techniques, such as preparative HPLC with chiral columns, can resolve diastereomeric impurities .

Data Contradictions and Resolution

Q. How to address discrepancies in reported melting points or solubility data?

Variations may arise from polymorphic forms or residual solvents. Characterize thermal behavior via differential scanning calorimetry (DSC) and hot-stage microscopy. For solubility, use shake-flask methods in biorelevant media (FaSSIF/FeSSIF) rather than pure solvents. Cross-reference with databases like PubChem or ChEMBL, excluding unreliable sources (e.g., BenchChem) .

Q. Why do some studies report conflicting bioactivity outcomes for similar cholanate derivatives?

Differences in cell lines, assay conditions (e.g., serum concentration), or metabolite interference (e.g., esterase-mediated hydrolysis of the ethoxycarbonyl group) may explain contradictions. Validate findings using CRISPR-edited cell models (e.g., FXR-knockout HepG2) and stable isotope-labeled analogs (e.g., ¹³C-methyl ester) to track degradation .

Methodological Best Practices

Q. What in vitro models are optimal for studying the compound’s effects on bile acid transporters?

Use polarized cell monolayers (e.g., Caco-2 or MDCK-II) expressing NTCP (SLC10A1) or ASBT (SLC10A2). Apply the compound apically and quantify basolateral secretion via LC-MS. Include inhibitors (e.g., cyclosporine A for P-gp) to assess transporter specificity. Normalize data to endogenous taurocholate transport rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.